

High-Sensitivity Quantitative Bioanalysis of Brompheniramine using (S)-Brompheniramine-d6

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Compound of Interest

Compound Name: (S)-Brompheniramine-d6
(maleate)

Cat. No.: B12418833

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Application Note & Protocol: AN-BPA-D6-2024

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitative analysis of Brompheniramine in human plasma.[1] Special emphasis is placed on the use of (S)-Brompheniramine-d6 as an internal standard (IS). While Brompheniramine is often administered as a racemate, the use of the deuterated S-enantiomer as an IS provides precise compensation for matrix effects and recovery losses for both achiral (total) and chiral quantification workflows. This guide covers sample preparation via Liquid-Liquid Extraction (LLE), optimized chromatographic separation, and mass spectrometric detection parameters.

Introduction & Scientific Rationale

Brompheniramine is a potent antihistamine used for the treatment of allergic rhinitis and cold symptoms. It contains a chiral center, existing as S- and R-enantiomers.[2] The S-enantiomer (Dexbrompheniramine) possesses the majority of the H1-receptor antagonist activity.

Why (S)-Brompheniramine-d6? In quantitative bioanalysis, the "Golden Standard" is a stable isotopically labeled internal standard (SIL-IS) that mirrors the analyte's physicochemical properties.

- **Co-elution:** The d6-labeled S-isomer co-elutes perfectly with the target S-analyte (and the racemate in achiral systems), ensuring that ionization suppression/enhancement from the matrix affects both equally at the exact moment of electrospray ionization.
- **Extraction Efficiency:** It tracks the extraction recovery of the lipophilic amine through the alkaline Liquid-Liquid Extraction (LLE) process.
- **Fragmentation Logic:** The d6 label is typically located on the N,N-dimethyl moiety. Understanding the fragmentation pathway is critical to avoid "cross-talk" in MRM channels.

Materials & Reagents

- **Analyte:** Brompheniramine Maleate (Racemic or S-isomer).
- **Internal Standard:** (S)-Brompheniramine-d6 Maleate (Label: N,N-dimethyl-d6).
- **Matrix:** Drug-free human plasma (K2EDTA or Heparin).
- **Solvents:** LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
- **Extraction Reagents:** 1M Sodium Hydroxide (NaOH) or Sodium Carbonate buffer (pH 10); Ethyl Acetate (EtOAc) or Hexane:Isopropanol (95:5).

Experimental Protocol

3.1. Stock Solution Preparation

- **Stock A (Analyte):** Dissolve Brompheniramine Maleate in MeOH to 1.0 mg/mL (free base equivalent).
- **Stock B (IS):** Dissolve (S)-Brompheniramine-d6 in MeOH to 100 µg/mL.
- **Working IS Solution:** Dilute Stock B to 50 ng/mL in 50:50 MeOH:Water. Note: Prepare fresh weekly.

3.2. Sample Preparation (Alkaline LLE)

Brompheniramine is a basic drug (pKa ~9). To extract it efficiently into an organic solvent, the plasma pH must be adjusted to >2 units above the pKa to ensure the molecule is uncharged (neutral).

Step-by-Step Workflow:

- Aliquot: Transfer 200 μ L of plasma sample into a 2.0 mL polypropylene tube.
- IS Addition: Add 20 μ L of Working IS Solution (50 ng/mL). Vortex 10 sec.
- Alkalinization: Add 100 μ L of 0.5 M NaOH (or 0.5 M Sodium Carbonate pH 10). Vortex 10 sec.
 - Why: This neutralizes the amine, driving it into the organic phase.
- Extraction: Add 1.0 mL of Ethyl Acetate (or Hexane:IPA 90:10).
- Agitation: Shake/tumble for 10 minutes at room temperature.
- Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer: Transfer 800 μ L of the upper organic layer to a clean glass tube or 96-well collection plate.
- Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
- Reconstitution: Reconstitute residue in 100 μ L of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.

3.3. LC-MS/MS Conditions[3][4]

Chromatography (Achiral Mode)

- Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 μ m) or Waters XBridge BEH C18.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.[3]
- Injection Volume: 2-5 μ L.
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B
 - 3.0 min: 90% B
 - 4.0 min: 90% B
 - 4.1 min: 10% B
 - 5.5 min: Stop (Re-equilibration)

Mass Spectrometry (ESI+)

- Source: Electrospray Ionization (Positive Mode).[3]
- Spray Voltage: 3500 V.
- Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions (Critical): The d6 label is on the dimethylamine group. The primary fragmentation involves the loss of this amine group.

- Native: m/z 319.1
274.1 (Loss of NH(CH₃)₂, -45 Da).
- IS (d6): m/z 325.1
274.1 (Loss of NH(CD₃)₂, -51 Da).

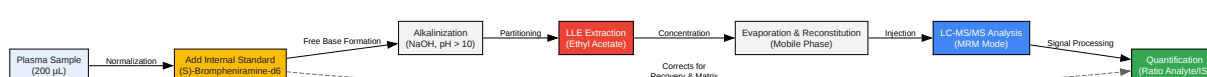
Note on Cross-Talk: Although both transitions yield the same daughter ion (274.1), specificity is maintained by the Q1 resolution. The parent masses (319 vs 325) are separated by 6 Da, which is well beyond the isolation window (usually 0.7 Da) of the first quadrupole. Therefore, no isotopic interference occurs.

Analyte	Precursor (Q1)	Product (Q3)	Dwell (ms)	Collision Energy (V)
Brompheniramine	319.1	274.1	50	20
(S)-Brompheniramine-d6	325.1	274.1	50	20

Visualization of Workflow & Logic

4.1. Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, highlighting the self-validating nature of the IS addition.

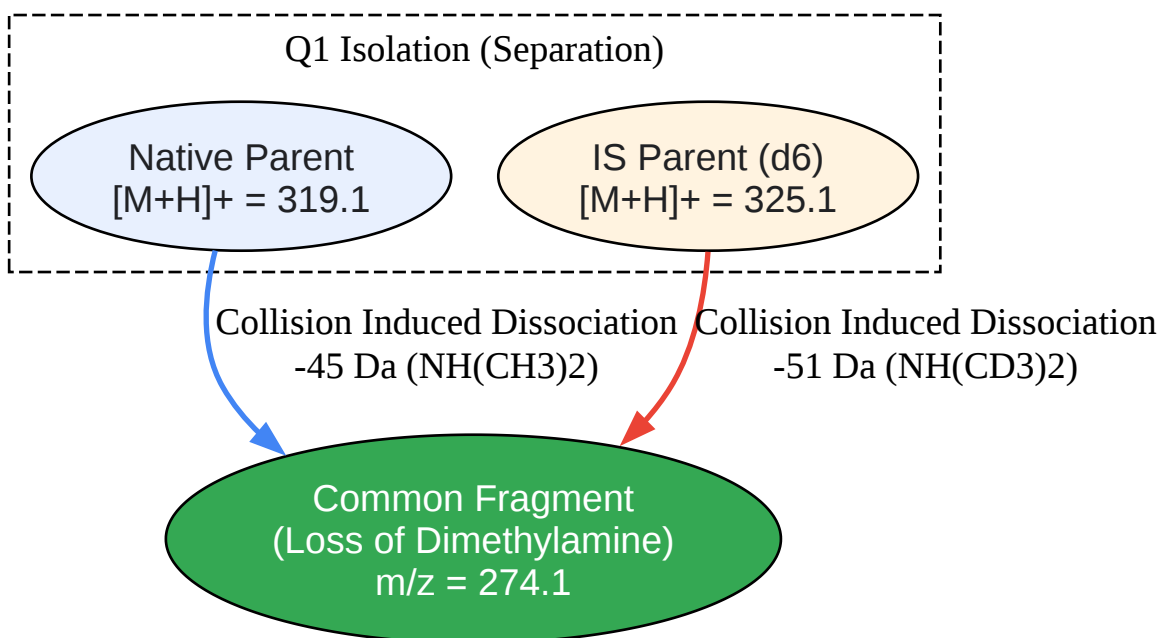


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Caption: Figure 1: Step-by-step bioanalytical workflow ensuring precise quantification via internal standard normalization.

4.2. Fragmentation & MRM Logic

Understanding the mass shift is crucial for setting up the mass spectrometer.



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Caption: Figure 2: MRM transition logic. Q1 resolves parents; both fragment to the stable m/z 274 ion.

Method Validation Criteria (FDA/ICH M10)

To ensure "Trustworthiness," the method must meet these criteria:

- Linearity:
over the range of 0.5 – 100 ng/mL.[1]
- Accuracy & Precision:
 - Intra-day & Inter-day CV% < 15% (20% at LLOQ).
 - Accuracy within ±15% of nominal (±20% at LLOQ).
- Matrix Effect: Compare the IS-normalized response in extracted plasma vs. neat solution. The IS should compensate, yielding a Matrix Factor (MF) ratio near 1.0.

- Recovery: Determine extraction efficiency by comparing pre-extraction spike vs. post-extraction spike. Typical recovery for Brompheniramine with EtOAc is >85%.

Troubleshooting & Optimization

- Low Sensitivity: Check the pH of the extraction. If $\text{pH} < 9$, the amine stays protonated and won't extract into Ethyl Acetate. Ensure fresh NaOH is used.
- Peak Tailing: Basic amines interact with silanols on the column. Increase buffer ionic strength (10-20 mM Ammonium Formate) or use a column with "charged surface hybrid" (CSH) technology.
- Interference: If a peak appears in the IS channel (325->274) in a blank sample, check for "cross-talk" or isotopic impurity of the IS. Ensure the d6 IS purity is >99% isotopic enrichment.

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